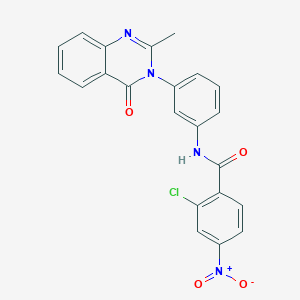

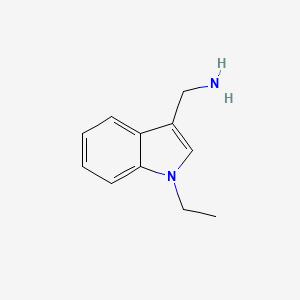

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used in various studies to understand its mechanism of action and potential applications.

Scientific Research Applications

Spectroscopic Analysis Tool Development

This compound can be used in the development of spectroscopic analysis tools. Its unique structure allows for the absorption and emission of specific wavelengths of light, making it a potential candidate for use in fluorescence spectroscopy or UV-visible spectroscopy. This could aid in the study of chemical reactions and the identification of other compounds .

Synthesis of Heterocyclic Compounds

The quinazolinone moiety present in the compound is a crucial building block in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .

Anti-Inflammatory and Antitumor Activities

Compounds with a quinazolinone structure have been reported to exhibit anti-inflammatory and antitumor activities. This makes the compound a valuable entity for research in developing new medications for treating inflammation and cancer .

Central Nervous System Regulation

Due to its potential role in central inflammation regulation, this compound could be used in neuroscience research to explore new treatments for brain inflammation and related disorders .

Synthesis of Fused Coumarins

The compound could be involved in the regioselective synthesis of fused coumarins. Coumarins are important in medicinal chemistry due to their anticoagulant, antimicrobial, and enzyme inhibition properties .

Antimicrobial Activity

The compound’s structure suggests it could be synthesized and tested for antimicrobial activity. It could serve as a lead compound in the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Drug Development for Infectious Diseases

Given the importance of heterocyclic compounds in treating infectious diseases, this compound could be pivotal in the development of new drugs that address antimicrobial resistance challenges .

properties

IUPAC Name |

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-18(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)17-10-9-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWVEHCZWYPSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![3-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877544.png)

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2877545.png)

![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)